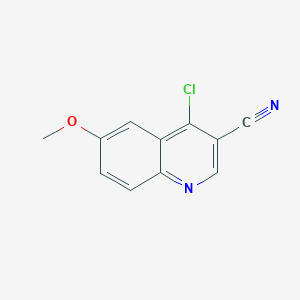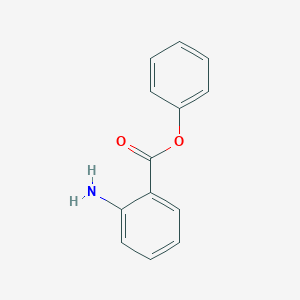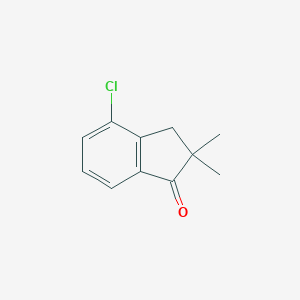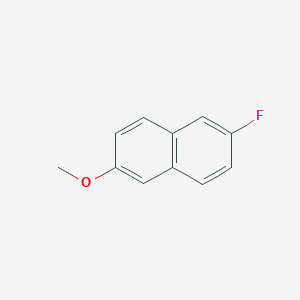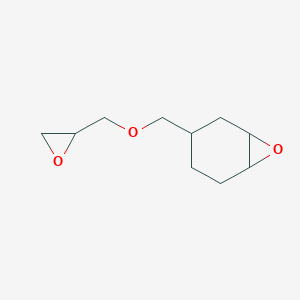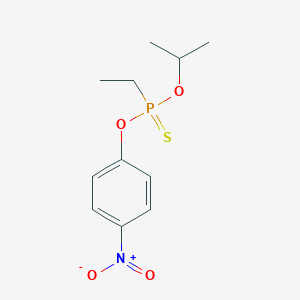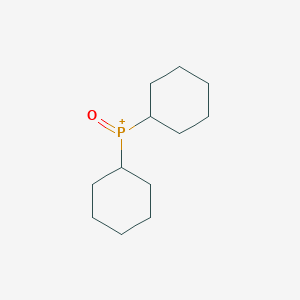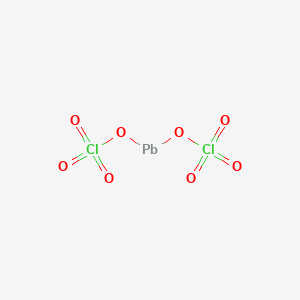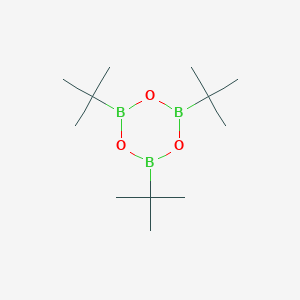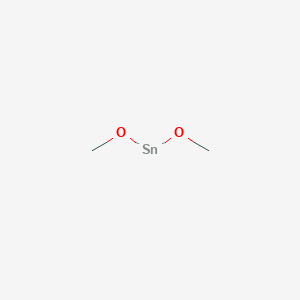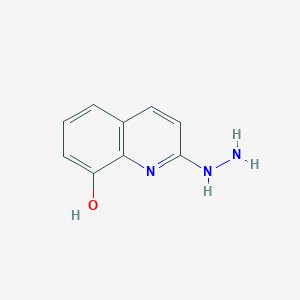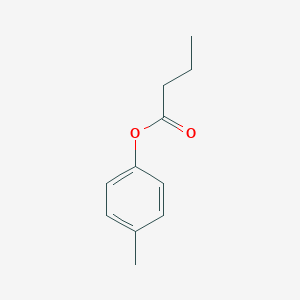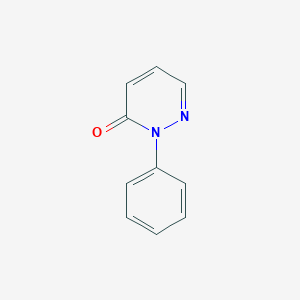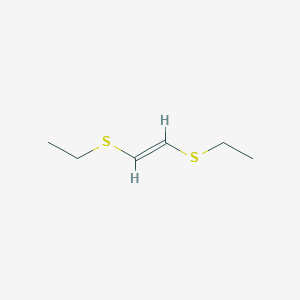
1,2-Bis(ethylthio)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(ethylthio)ethene is a chemical compound with the molecular formula C6H12S2. It is also known as BETE, and it is a member of the family of organosulfur compounds. BETE is a colorless liquid with a distinctive odor, and it is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of BETE is not well understood. However, it is believed that BETE acts as a nucleophile in reactions with electrophiles. BETE can also undergo oxidation to form sulfoxides and sulfones.
Effets Biochimiques Et Physiologiques
BETE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have anti-inflammatory and antioxidant properties. BETE has also been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BETE in lab experiments is its high reactivity. This makes it a useful reagent in organic synthesis and polymerization reactions. However, BETE is also highly reactive with air and moisture, which can make it difficult to handle in some laboratory settings.
Orientations Futures
There are several future directions for research on BETE. One direction is the study of its anti-inflammatory and antioxidant properties. BETE may have potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Another direction is the study of BETE as a ligand in metal complexes. BETE may have potential as a catalyst in various chemical reactions. Finally, the study of BETE's mechanism of action and its interactions with other compounds may lead to the development of new synthetic methods and the discovery of new compounds with potential therapeutic properties.
Conclusion:
In conclusion, 1,2-Bis(ethylthio)ethene is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BETE may lead to the discovery of new compounds with potential therapeutic properties and the development of new synthetic methods.
Méthodes De Synthèse
The synthesis of BETE can be achieved through various methods. One of the most common methods is the reaction of ethylene with hydrogen sulfide in the presence of a catalyst. Another method involves the reaction of ethylene with sulfur in the presence of a catalyst. Both methods result in the formation of BETE as a product.
Applications De Recherche Scientifique
BETE is used in various scientific research applications, including organic synthesis, polymerization, and electrochemistry. BETE is also used as a ligand in metal complexes and as a reagent in the preparation of thioethers and thioacetals.
Propriétés
Numéro CAS |
13105-10-7 |
|---|---|
Nom du produit |
1,2-Bis(ethylthio)ethene |
Formule moléculaire |
C6H12S2 |
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
(E)-1,2-bis(ethylsulfanyl)ethene |
InChI |
InChI=1S/C6H12S2/c1-3-7-5-6-8-4-2/h5-6H,3-4H2,1-2H3/b6-5+ |
Clé InChI |
DLMKAVFNJZJSNR-AATRIKPKSA-N |
SMILES isomérique |
CCS/C=C/SCC |
SMILES |
CCSC=CSCC |
SMILES canonique |
CCSC=CSCC |
Synonymes |
1,2-Bis(ethylthio)ethene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



